molecular formula C8H7N5O2 B8595150 2-Acetamidoisonicotinoyl azide

2-Acetamidoisonicotinoyl azide

Cat. No. B8595150
M. Wt: 205.17 g/mol
InChI Key: JQWNYXNKRHKGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252795B2

Procedure details

To a suspension of Intermediate 62A (0.250 g, 1.29 mmol) in MeOH (2 mL) at room temperature was added anhydrous hydrazine (0.048 mL, 1.55 mmol), and the mixture was heated to reflux for 1 hour. The suspension was cooled and filtered, washing the solid with MeOH. The solid was dried in vacuo and used immediately. The acyl hydrazide was suspended in 2N HCl (5 mL) and cooled to 0° C., whereupon sodium nitrite (0.533 g, 7.72 mmol) was added slowly in portions with vigorous stirring. The resulting solution stirred for 1 hour at 0° C. The reaction was then quenched by carefully adding solid sodium bicarbonate to pH 6, whereupon a precipitate formed. The solid was filtered, washed with cold water, and dried in vacuo overnight to provide Intermediate 62B (0.182 g, 68% yield) as a white solid. HPLC: Rt=2.345 min. (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min. gradient, monitored at 220 nm). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.82 (1H, s), 8.58 (1H, s), 8.52 (1H, d, J=5.29 Hz), 7.51 (1H, dd, J=5.16, 1.64 Hz), 2.11 (3H, s).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.048 mL
Type
reactant
Reaction Step Two
Quantity
0.533 g
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][N:14]=1)[C:8](OC)=[O:9])(=[O:3])[CH3:2].[NH2:15][NH2:16].[N:17]([O-])=O.[Na+]>CO>[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][N:14]=1)[C:8]([N:15]=[N+:16]=[N-:17])=[O:9])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=O)OC)C=CN1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.048 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0.533 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing the solid with MeOH
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo
ADDITION
Type
ADDITION
Details
was added slowly in portions with vigorous stirring
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched
ADDITION
Type
ADDITION
Details
by carefully adding solid sodium bicarbonate to pH 6
CUSTOM
Type
CUSTOM
Details
whereupon a precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C(=O)N=[N+]=[N-])C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.182 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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